N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide
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Overview
Description
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the cyclization and functionalization of quinoline derivatives. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with appropriate reagents to form the quinoline core, followed by further functionalization to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mefloquine, which are known for their antimalarial activity.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Uniqueness
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide stands out due to its unique combination of a quinoline core with a pyridine carboxamide group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)10-2-4-19-5-3-10)12-7-11(17)8-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAPOUAPJYVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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